Tabimorelin (NN703) is a synthetic growth hormone secretagogue (GHS) that acts as a potent and selective agonist of the ghrelin receptor. [, ] It mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) from the pituitary gland. [, ] Tabimorelin is currently being investigated for its potential therapeutic use in treating growth hormone deficiency and other conditions. []
The synthesis of Tabimorelin primarily utilizes solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to construct the desired peptide chain. The process typically involves several key steps:
The choice between solid-phase or solution-phase synthesis may depend on the scale of production and target purity levels .
Tabimorelin's molecular structure is characterized by its resemblance to ghrelin, featuring a sequence of amino acids that allows it to bind effectively to GHSR. The compound has a molecular formula of CHNO and a molecular weight of approximately 453.53 g/mol. Its structure includes:
The binding affinity of Tabimorelin for GHSR is significant, with a dissociation constant (K) reported at approximately 50 nM, indicating its potency as an agonist .
Tabimorelin can participate in several chemical reactions relevant to its stability and reactivity:
These reactions are critical for understanding the stability and potential modifications of Tabimorelin during storage or in biological systems .
Tabimorelin acts primarily through its interaction with the ghrelin/growth hormone secretagogue receptor (GHSR-1a), a G-protein coupled receptor that mediates various physiological effects:
Pharmacokinetic studies indicate that Tabimorelin exhibits good oral bioavailability, making it an attractive alternative to traditional growth hormone therapies that require injections .
Tabimorelin possesses several notable physical and chemical properties:
The compound's potency as a GHSR agonist is underscored by its low K value, indicating strong binding affinity .
Tabimorelin has potential applications across several fields:
The ongoing research into Tabimorelin's mechanisms and effects continues to highlight its importance in understanding metabolic regulation and developing new therapeutic strategies .
Tabimorelin exhibits nanomolar affinity for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), with a reported Kd value of 0.8 nM in radioligand displacement assays using [³⁵S]MK-0677 as the reference ligand. This high affinity arises from its specific interaction with the receptor's transmembrane binding pocket, particularly residues within transmembrane domains (TMs) 3 and 6 (E124³.³³ and F279⁶.⁵¹) that form critical hydrophobic and polar contacts. Mutation studies demonstrate that alanine substitution at E124 reduces binding by >90%, confirming its role in stabilizing the ligand-receptor complex [2] [7].
Tabimorelin maintains >1,000-fold selectivity for GHS-R1a over melanocortin receptors (MC1R-MC5R) and negligible activity at other GPCRs (e.g., dopamine D2 receptor, serotonin 5-HT2C). This specificity is attributed to its non-peptidyl structure, which avoids recognition by receptors responsive to endogenous peptide hormones like α-MSH or ACTH. Notably, unlike endogenous ghrelin (which requires n-octanoylation for receptor activation), Tabimorelin's spiropiperidine scaffold enables direct receptor engagement without post-translational modifications [4] [10].
Table 1: Key Binding Interactions of Tabimorelin at GHS-R1a
Receptor Domain | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
TM3 | E124³.³³ | Ionic bond | Loss reduces binding affinity by 90% |
TM6 | F279⁶.⁵¹ | Hydrophobic packing | Mutation ablates signaling efficacy |
TM6 | W276⁶.⁴⁸ | π-Stacking | Critical for constitutive activity suppression |
ECL2 | C198 | Disulfide bridge | Stabilizes extracellular ligand entry |
Upon binding GHS-R1a, Tabimorelin stabilizes an active receptor conformation that preferentially couples to Gαq/11 proteins. This triggers phospholipase C-β (PLC-β) activation, catalyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces rapid calcium release from endoplasmic reticulum stores, elevating cytosolic [Ca²⁺] by 2.5-fold within 5 minutes in HEK-293 cells expressing recombinant GHS-R1a. The Ca²⁺ response is abolished by pre-treatment with the PLC inhibitor U73122, confirming pathway specificity [1] [9].
Constitutive GHS-R1a activity (basal signaling ≈50% of maximal capacity) is suppressed by Tabimorelin through allosteric constraints on TM6. Molecular dynamics simulations reveal that Tabimorelin binding restricts the inward movement of TM6's "aromatic lock" (Phe⁶.⁵¹/Trp⁶.⁴⁸), shifting the receptor equilibrium toward inactive states. This contrasts with ghrelin, which enhances TM6 flexibility to potentiate signaling. Consequently, Tabimorelin demonstrates biased agonism favoring calcium flux over β-arrestin recruitment (Emax = 85% vs. 42% relative to ghrelin) [6] [7].
Table 2: Signaling Pathway Activation by Tabimorelin vs. Ghrelin
Signaling Pathway | Tabimorelin Efficacy (% vs. Ghrelin) | Key Effectors | Kinetics |
---|---|---|---|
Gq/PLC-β/IP₃ | 92% | Ca²⁺ mobilization | Peak at 5 min |
cAMP/PKA | 18% | Adenylyl cyclase | Not induced |
β-Arrestin recruitment | 42% | GRK phosphorylation | Slow (t₁/₂ >30 min) |
ERK1/2 phosphorylation | 68% | MAPK cascade | Peak at 15 min |
In primary rat pituitary cell cultures, Tabimorelin stimulates growth hormone (GH) secretion with an EC₅₀ of 3.2 nM and Emax of 320% above basal levels. The dose-response curve is sigmoidal (Hill coefficient = 1.4), indicating positive cooperativity in receptor activation. Maximal GH release occurs at 100 nM, with no desensitization observed during 72-hour repeated exposures. This sustained efficacy contrasts with pulsatile GH secretion induced by endogenous ghrelin, which declines by 40% within 24 hours due to receptor internalization [1] [4].
Time-lapse analyses reveal that Tabimorelin (10 nM) elevates GH within 15 minutes, peaking at 60 minutes before plateauing. Co-administration with somatostatin suppresses GH release by only 35% (vs. 80% for ghrelin), suggesting enhanced stability against inhibitory inputs. The GH release is dependent on extracellular Ca²⁺, as chelation with EGTA reduces efficacy by 75%, underscoring the centrality of calcium-dependent exocytosis [3] [9].
Table 3: GH Release Parameters in Pituitary Cells
Agonist | EC₅₀ (nM) | Emax (% Basal GH) | Time to Peak (min) | Somatostatin Sensitivity |
---|---|---|---|---|
Tabimorelin | 3.2 | 320% | 60 | 35% reduction |
Ghrelin | 0.8 | 400% | 30 | 80% reduction |
MK-0677 | 1.5 | 290% | 45 | 50% reduction |
GHRP-6 | 12.0 | 250% | 20 | 70% reduction |
Tabimorelin's non-peptidyl structure confers metabolic stability superior to peptide agonists. In hepatocyte assays, its half-life (t₁/₂) exceeds 120 minutes, whereas ghrelin and GHRP-6 degrade within <10 minutes due to serine protease cleavage. Consequently, Tabimorelin induces 3.1-fold more sustained GH secretion over 180 minutes compared to equimolar ghrelin. Additionally, it bypasses ghrelin's requirement for ghrelin O-acyltransferase (GOAT)-mediated octanoylation, eliminating a key variability factor in endogenous ligand activity [1] [10].
Functional comparisons show that Tabimorelin achieves 80% of ghrelin's maximal GH release efficacy but with 40% greater potency than the peptide agonist GHRP-6. Unlike peptide agonists, it does not stimulate prolactin or ACTH secretion at concentrations ≤100 nM, demonstrating superior pituitary cell-type specificity. This selectivity arises from absent expression of GHS-R1a in lactotrophs and corticotrophs, confining activity to somatotrophs [3] [9].
Single-dose Tabimorelin (1 mg/kg oral) in rats increases serum IGF-1 by 180% at 6 hours, maintaining levels >150% above baseline for 24 hours. This prolonged elevation reflects hepatic GH receptor activation downstream of pituitary GH secretion. Repeated dosing (7 days) amplifies this effect, with trough IGF-1 concentrations stabilizing at 220% of controls. The IGF-1 surge correlates with anabolic outcomes, including increased lean mass (+14%) and bone mineral density (+9%), confirming functional engagement of the GH-IGF-1 axis [1] [8].
Notably, IGF-1 elevation requires intact hypothalamic-pituitary communication. In hypophysectomized rats, Tabimorelin fails to increase IGF-1, whereas direct GH injection restores levels. This dependence is further evidenced by 85% inhibition of IGF-1 responses when somatostatin is co-infused, indicating mediation via pituitary GH rather than direct hepatic action [1].
Table 4: IGF-1 Elevation in Preclinical Models
Species | Dose (mg/kg) | Route | Peak IGF-1 Increase | Duration >150% Baseline | Anabolic Effects |
---|---|---|---|---|---|
Rat | 1.0 | Oral | 180% at 6h | 24h | Lean mass +14% |
Dog | 0.5 | IV | 220% at 4h | 18h | BMD +9% |
Monkey | 2.0 | Oral | 160% at 8h | 28h | Muscle protein +12% |
At supra-therapeutic doses (>5 mg/kg), Tabimorelin induces transient ACTH and cortisol elevations peaking at 30–45 minutes and normalizing within 2 hours. This effect is 70% weaker than equimolar ghrelin and blocked by corticotropin-releasing hormone (CRH) receptor antagonists, indicating mediation via hypothalamic CRH neurons rather than direct pituitary ACTH release. The response exhibits circadian sensitivity: evening dosing in rodents produces 50% greater ACTH elevation than morning dosing, aligning with endogenous cortisol rhythm amplification [1] [9].
Cross-talk with the HPA axis involves GHS-R1a-driven disinhibition of GABAergic inputs to paraventricular nucleus (PVN) neurons. However, chronic administration (28 days) shows complete adaptation, with ACTH/cortisol responses diminishing to baseline by day 7. This distinguishes Tabimorelin from chronic stress paradigms, which sustain HPA overactivation. Co-administration with dexamethasone suppresses cortisol release by 95%, confirming preserved glucocorticoid negative feedback [3] [9].
Table 5: HPA Axis Modulation Profile
Parameter | Tabimorelin (5 mg/kg) | Ghrelin (5 mg/kg) | Adaptation (Chronic Dosing) |
---|---|---|---|
ACTH peak increase | 120% above baseline | 300% above baseline | Complete by day 7 |
Cortisol peak increase | 90% above baseline | 250% above baseline | Complete by day 7 |
Response duration | <2 hours | <1.5 hours | Not applicable |
CRH antagonist blockade | 100% | 100% | Preserved |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7